N-[2-(3-ethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Description
This compound is a glycoside derivative featuring a central oxane (pyranose) ring substituted with hydroxyl, hydroxymethyl, and acetamide groups, along with a 3-ethylphenoxy moiety at the C2 position.
Properties
Molecular Formula |
C16H23NO6 |
|---|---|
Molecular Weight |
325.36 g/mol |
IUPAC Name |
N-[2-(3-ethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C16H23NO6/c1-3-10-5-4-6-11(7-10)22-16-13(17-9(2)19)15(21)14(20)12(8-18)23-16/h4-7,12-16,18,20-21H,3,8H2,1-2H3,(H,17,19) |
InChI Key |
ORMCLWSFCWYALT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)OC2C(C(C(C(O2)CO)O)O)NC(=O)C |
solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-ethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide typically involves multiple steps, starting with the preparation of the oxan-3-yl core. This core is then functionalized with hydroxyl groups and an acetamide group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-ethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents and controlled temperatures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
Research indicates that N-[2-(3-ethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide exhibits a range of biological activities that are relevant to its potential therapeutic applications:
-
Anticancer Activity:
- Preliminary studies have shown that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been tested against human cancer cells with promising results in inhibiting cell growth.
- A study demonstrated that compounds with similar structural motifs displayed significant growth inhibition percentages against multiple cancer cell lines, indicating potential as an anticancer agent .
-
Antimicrobial Properties:
- The compound has been evaluated for its antimicrobial activity against common pathogens. Related compounds have shown effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting that this compound might possess similar properties.
-
Enzyme Inhibition:
- There is evidence that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Such interactions could be beneficial in treating conditions related to enzyme dysregulation, including neurodegenerative diseases.
Research Applications
The compound has been included in various screening libraries for drug discovery:
| Library Name | Number of Compounds |
|---|---|
| Anti-infective Library | 19,449 |
| Anti-HIV1 Library | 19,540 |
| ChemoGenomic Annotated Library for Phenotypic Screening | 89,798 |
These libraries facilitate the identification of potential therapeutic candidates by allowing researchers to screen for desired biological activities efficiently .
Case Study 1: Anticancer Studies
A study focusing on the synthesis and evaluation of this compound revealed its potential as an anticancer agent. The compound was tested against several cancer cell lines, showing significant inhibition rates comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Evaluation
In another investigation, derivatives of structurally related compounds were assessed for their antimicrobial properties. The study found that certain modifications enhanced the efficacy against bacterial strains, paving the way for further exploration of this compound in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-[2-(3-ethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide involves its interaction with specific molecular targets. The hydroxyl and acetamide groups can form hydrogen bonds with proteins and other biomolecules, influencing their function and activity. The phenoxy group may also play a role in binding to hydrophobic pockets within target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its 3-ethylphenoxy substituent, which distinguishes it from other acetamide-modified sugars. Below is a comparative analysis of structurally related molecules:
Table 1: Structural Comparison of Acetamide-Modified Sugars
*Calculated based on formula C₁₇H₂₃NO₇.
Functional Differences
- Biological Activity: The trifluoromethyl biphenoxy analog () demonstrates specific binding to E. coli FmlH lectin, suggesting that phenoxy substituents can direct microbial targeting. The target compound’s 3-ethylphenoxy group may similarly influence lectin affinity.
- Synthetic Utility: Azide-containing analogs () are pivotal in bioconjugation, whereas the target compound’s ethylphenoxy group may limit reactivity but enhance stability in biological environments.
Chitin Derivatives ()
Chitin (N-acetylglucosamine polymer) and its derivatives, such as 4-nitrophenyl triacetylchitotriose, are used in enzymology and drug delivery. The target compound’s monomeric structure could serve as a chitinase inhibitor or a building block for synthetic glycopolymers.
Pharmacological Potential
Compounds with aryloxy substituents (e.g., ) show promise in antimicrobial and anticancer research. The target compound’s combination of acetamide and ethylphenoxy groups could synergize in inhibiting carbohydrate-processing enzymes or microbial adhesion proteins.
Biological Activity
N-[2-(3-ethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a dihydroxy oxane ring and an ethylphenoxy group. The IUPAC name reflects its intricate chemical composition, which is crucial for understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃NO₆ |
| IUPAC Name | This compound |
| SMILES | CCc1cccc(OC(C(C2O)NC(C)=O)OC(CO)C2O)c1 |
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in the compound structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest that the compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary data indicate activity against certain bacterial strains, suggesting potential use in antimicrobial therapies.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Cytotoxicity : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, making it a candidate for anticancer drug development.
- Neuroprotective Effects : Evidence suggests neuroprotective properties that may aid in conditions like Alzheimer's disease by reducing neuronal damage.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antioxidant Activity :
- Anti-inflammatory Research :
- Antimicrobial Testing :
Q & A
Q. Analytical validation :
- Purity : HPLC with UV detection (λ = 255–265 nm) and LC-MS for molecular ion confirmation (e.g., [M+H]+ expected at m/z ~423) .
- Stereochemistry : 2D NMR (¹H-¹H COSY, HSQC) to confirm β-D-glucose configuration and NOESY for spatial arrangement .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from variations in assay conditions or structural analogs. Mitigation strategies include:
- Standardized assays : Re-evaluate antimicrobial activity using CLSI guidelines (e.g., broth microdilution with E. coli ATCC 25922 and S. aureus ATCC 29213) to control for pH, temperature, and inoculum size .
- Structural analogs : Compare activity with derivatives lacking the 3-ethylphenoxy group (e.g., replace with methoxy or halogens) to isolate pharmacophore contributions .
- Mechanistic studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to putative targets (e.g., β-galactosidase or glycosidases) .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Answer:
- ¹³C NMR : Identifies glycosidic linkages (e.g., δ 100–105 ppm for anomeric carbons) and acetamide carbonyl (δ ~170 ppm) .
- IR spectroscopy : Confirms hydroxyl (3200–3500 cm⁻¹) and acetamide C=O (1650–1680 cm⁻¹) groups .
- High-resolution MS : Validates molecular formula (e.g., HRMS-ESI: m/z 423.1422 [M+Na]+ for C₁₇H₂₄NO₈) .
Advanced: How does the 3-ethylphenoxy moiety influence this compound’s pharmacokinetic properties?
Answer:
The 3-ethylphenoxy group enhances lipophilicity (logP ~1.8 predicted via ChemAxon), improving membrane permeability but potentially reducing aqueous solubility. Methodological insights:
- Solubility testing : Measure in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) using shake-flask method .
- Metabolic stability : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. The ethyl group may slow CYP450-mediated oxidation compared to methyl analogs .
Basic: What in vitro models are suitable for initial biological screening?
Answer:
- Antimicrobial : Broth microdilution against Gram-positive (e.g., B. subtilis), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) .
- Enzyme inhibition : β-Galactosidase inhibition assays using ONPG (o-nitrophenyl-β-D-galactopyranoside) as a substrate, monitoring absorbance at 420 nm .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
Answer:
- Docking simulations : Use AutoDock Vina to model interactions with β-galactosidase (PDB: 1JZ7). Focus on hydrogen bonding between hydroxyl groups and Glu537 .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess conformational stability of the oxane ring in aqueous vs. lipid bilayer environments .
- QSAR modeling : Train models with descriptors like polar surface area (PSA) and AlogP to predict cytotoxicity (e.g., IC₅₀ in HepG2 cells) .
Basic: How to troubleshoot low yields during the glycosylation step?
Answer:
- Optimize reaction conditions : Use molecular sieves (3Å) to scavenge water, and replace THF with DMF for better solubility .
- Protecting groups : Switch from acetyl to benzyl groups to reduce steric hindrance during coupling .
Advanced: What strategies validate target engagement in cellular models?
Answer:
- Photoaffinity labeling : Synthesize a diazirine-containing analog to crosslink with target proteins, followed by pull-down and LC-MS/MS identification .
- Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts in lysates treated with the compound (10–100 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
